REACTION_SMILES
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[CH2:2]([c:3]1[cH:4][cH:5][cH:6][cH:7][cH:8]1)[N:9]1[CH2:10][CH:11]([O:14][S:15]([CH3:16])(=[O:17])=[O:18])[CH2:12][CH2:13]1.[CH3:19][OH:20].[NH3:1]>>[NH2:1][CH:11]1[CH2:10][N:9]([CH2:2][c:3]2[cH:4][cH:5][cH:6][cH:7][cH:8]2)[CH2:13][CH2:12]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(=O)(=O)OC1CCN(Cc2ccccc2)C1
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Type
|
product
|
Smiles
|
NC1CCN(Cc2ccccc2)C1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH2:2]([c:3]1[cH:4][cH:5][cH:6][cH:7][cH:8]1)[N:9]1[CH2:10][CH:11]([O:14][S:15]([CH3:16])(=[O:17])=[O:18])[CH2:12][CH2:13]1.[CH3:19][OH:20].[NH3:1]>>[NH2:1][CH:11]1[CH2:10][N:9]([CH2:2][c:3]2[cH:4][cH:5][cH:6][cH:7][cH:8]2)[CH2:13][CH2:12]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)OC1CCN(Cc2ccccc2)C1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Type
|
product
|
Smiles
|
NC1CCN(Cc2ccccc2)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[CH2:2]([c:3]1[cH:4][cH:5][cH:6][cH:7][cH:8]1)[N:9]1[CH2:10][CH:11]([O:14][S:15]([CH3:16])(=[O:17])=[O:18])[CH2:12][CH2:13]1.[CH3:19][OH:20].[NH3:1]>>[NH2:1][CH:11]1[CH2:10][N:9]([CH2:2][c:3]2[cH:4][cH:5][cH:6][cH:7][cH:8]2)[CH2:13][CH2:12]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)OC1CCN(Cc2ccccc2)C1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Type
|
product
|
Smiles
|
NC1CCN(Cc2ccccc2)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |